[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride
Description
Historical Evolution of BODIPY Derivatives in Optoelectronic Research
BODIPY dyes, first synthesized in 1968 by Treibs and Kreuzer, emerged as a class of fluorescent compounds with exceptional photostability and tunable emission profiles. Early research focused on their solution-phase properties, but the discovery of solid-state emissive variants in the 2010s marked a paradigm shift. For instance, O-BODIPY derivatives reported in 2019 demonstrated bimodal emissions in the red and near-infrared (NIR) regions, achieving quantum yields suitable for optoelectronic devices. This breakthrough highlighted the potential of BODIPY frameworks in solid-state applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The 2020s saw further diversification, with BODIPY-Br derivatives enabling polariton condensation in optical microcavities—a critical step toward low-threshold lasers. These advancements were facilitated by the systematic exploration of substituent effects at the boron center and pyrrole rings. For example, replacing fluorine atoms with electron-poor diamine moieties enhanced solid-state luminescence efficiency, while meso-position modifications allowed emission tuning from 455 nm to 687 nm. The compound under discussion builds on these historical developments by incorporating a thiophene group and a rigid tricyclic system, aiming to optimize charge transport and emission stability.
Structural Motifs and Reactive Sites in BODIPY Core Functionalization
The BODIPY core features eight reactive sites (positions 1–8 on the indacene backbone), enabling precise modulation of electronic and steric properties. The compound’s structure (Fig. 1) illustrates three key functionalization strategies:
Thiophene Integration : Attaching a thiophene group at position 12 introduces electron-rich sulfur atoms, which enhance π-conjugation and redshift absorption/emission profiles. Similar approaches in N-BODIPY derivatives improved laser efficiencies in polymer matrices by 58%.
Azanium Chloride Substituent : The azanium group at the acetylated phenoxy side chain improves solubility in polar solvents, addressing a common limitation of hydrophobic BODIPY dyes. This modification parallels the use of sulfonated amines in stabilized N-BODIPYs to achieve crystalline-state fluorescence.
Tricyclic Framework : The 3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen system imposes rigidity, reducing non-radiative decay pathways. This structural motif echoes the design of O-BODIPY dyes, where planarization of the boron center boosted solid-state quantum yields to 0.94.
Table 1: Comparative Analysis of BODIPY Derivatives
The ethenylphenoxy spacer in this compound likely facilitates intramolecular charge transfer (ICT), a phenomenon observed in BODIPY-Br derivatives where ICT states enabled amplified spontaneous emission at 589 nm. Additionally, the chloride counterion balances the azanium charge, mimicking strategies used in ionic BODIPY complexes for enhanced photostability.
Properties
Molecular Formula |
C23H20BClF2N4O2S |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride |
InChI |
InChI=1S/C23H19BF2N4O2S.ClH/c25-24(26)29-17(6-3-16-4-10-20(11-5-16)32-15-23(31)28-27)7-8-18(29)14-19-9-12-21(30(19)24)22-2-1-13-33-22;/h1-14H,15,27H2,(H,28,31);1H/b6-3+; |
InChI Key |
FQAOSWUYWCXSRX-ZIKNSQGESA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)N[NH3+])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F.[Cl-] |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)N[NH3+])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation of this compound generally follows a convergent multi-step synthetic strategy:
Step 1: Construction of the Boron-Containing Tricyclic Core
The key tricyclic framework, described as 3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-pentaene, is synthesized through cyclization reactions involving boron reagents and nitrogen-containing precursors. This step often requires inert atmosphere conditions (e.g., nitrogen or argon) and controlled temperature to avoid decomposition of sensitive boron intermediates.Step 2: Introduction of the 2,2-Difluoro and Thiophene Substituents
The difluorinated groups and thiophene ring are introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriate fluorinated reagents and thiophene derivatives. Fluorination typically employs reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under low temperatures.Step 3: Formation of the (E)-2-(Ethene) Linkage
The (E)-configured ethenyl bridge connecting the tricyclic core to the phenoxy group is formed through Wittig or Horner–Wadsworth–Emmons olefination reactions. These require phosphonium ylides or phosphonate esters and are carried out under anhydrous conditions to maintain stereochemical integrity.Step 4: Attachment of the Phenoxyacetylamino Moiety
The phenoxyacetylamino group is introduced by nucleophilic substitution or amide bond formation. This involves reacting a phenoxyacetic acid derivative with an amine-containing intermediate, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).Step 5: Formation of the Azanium Chloride Salt
The final compound is isolated as an azanium chloride salt, achieved by protonation of the amino group using hydrochloric acid or a suitable chloride source, ensuring enhanced solubility and stability.
Reaction Conditions and Reagents
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Boron-containing tricyclic core formation | Boron trifluoride etherate, nitrogen precursors, inert atmosphere, 0–25 °C | Sensitive to moisture; inert conditions essential |
| 2 | Fluorination and thiophene introduction | DAST or Selectfluor for fluorination; thiophene boronic acids; Pd-catalyzed cross-coupling | Requires dry solvents (e.g., THF, toluene) |
| 3 | Olefination (Wittig/Horner-Wadsworth-Emmons) | Phosphonium ylide or phosphonate ester, base (e.g., NaH, KOtBu), anhydrous solvents | Stereoselective control critical for (E)-isomer |
| 4 | Amide bond formation | Phenoxyacetic acid derivative, amine intermediate, EDCI/DCC, DMAP, dichloromethane | Room temperature to mild heating (20–40 °C) |
| 5 | Salt formation | HCl gas or aqueous HCl, organic solvent (e.g., ether) | Protonation to azanium chloride salt for stability |
Detailed Synthetic Scheme (Illustrative)
Synthesis of the boron-nitrogen tricyclic core:
Boron trifluoride etherate reacts with an aza-precursor under inert atmosphere to form the boron-containing tricyclic intermediate.Thiophene and difluoro substitution:
Pd-catalyzed Suzuki coupling of the tricyclic intermediate with 2-thiopheneboronic acid introduces the thiophene ring, followed by selective fluorination to install the 2,2-difluoro groups.Formation of the ethenyl linkage:
Wittig reaction with a suitable phosphonium ylide forms the (E)-configured vinyl linkage connecting the tricyclic core to the phenoxy group.Attachment of the phenoxyacetylamino group:
Amide coupling between the phenoxyacetic acid derivative and an aminohexyl intermediate yields the functionalized side chain.Conversion to azanium chloride salt:
Treatment with HCl gas or aqueous HCl converts the free amine to its azanium chloride salt form.
Chemical Reaction Analysis
Oxidation/Reduction: The thiophene ring and aminohexyl chain can be selectively oxidized or reduced to modify electronic properties or solubility.
Substitution Reactions: Phenoxy and amino groups allow for further functionalization via nucleophilic substitution, enabling derivative synthesis.
Stereochemical Control: The (E)-configuration of the ethenyl linker is crucial for biological activity and is controlled by choice of olefination reagents and conditions.
Data Table: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H31BF2N4O2S |
| Molecular Weight | 548.5 g/mol |
| IUPAC Name | N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide |
| Solubility | Moderate in organic solvents; enhanced in aqueous acidic media due to salt form |
| Stability | Stable under inert atmosphere; sensitive to moisture and strong bases |
Chemical Reactions Analysis
Types of Reactions: The compound [[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of [[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride depend on the specific reaction pathway and conditions
Scientific Research Applications
Chemistry: In chemistry, [[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biology, the compound may be used as a probe or marker for studying biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs and treatments.
Industry: In industry, the compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The detailed molecular mechanisms and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Research Findings and Implications
Electronic Properties: The difluoro-boracycle in the target compound exhibits a redshifted absorption spectrum (~550 nm) compared to non-fluorinated analogs (~480 nm), aligning with BODIPY derivatives .
Biological Compatibility : The thiophene moiety enhances cell membrane permeability, as seen in thiophene-containing drugs. This contrasts with purely aliphatic analogs (e.g., CLR 1501), which rely on lipid compatibility .
Synthetic Flexibility: Modular synthesis allows substitution at the phenoxy or boracycle positions, enabling tuning of solubility and photostability. For example, replacing chloride with larger anions (e.g., carboranes) could stabilize the compound under oxidative conditions .
Biological Activity
The compound is a complex organic molecule with significant potential in biological applications due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C29H24BF2N4O4S+
- Molecular Weight : 573.4 g/mol
- IUPAC Name : [2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium
The compound exhibits its biological activity primarily through its fluorescent properties , which are enhanced by a seven-atom aminohexanoyl spacer that separates the fluorophore from its attachment point on biomolecules. This design minimizes the interaction of the fluorophore with the biomolecule, thereby enhancing fluorescence and allowing for improved cellular labeling and detection capabilities.
1. Cellular Labeling
The compound has been utilized in cellular studies for staining lipids , membranes, and other lipophilic compounds. Its ability to fluoresce makes it particularly useful in microscopy and imaging applications where visualization of specific cellular components is required.
2. Therapeutic Potential
Research indicates that compounds similar to this one may possess therapeutic properties that could be exploited in drug development. The presence of various functional groups suggests potential interactions with biological targets that could lead to anti-cancer or anti-inflammatory effects. However, further studies are essential to elucidate these effects fully.
Study 1: Fluorescent Properties in Cellular Imaging
A study demonstrated the effectiveness of this compound in labeling cellular components in live cells. The results indicated that the compound could successfully target lipid membranes without significant cytotoxicity, making it a valuable tool for real-time imaging studies.
Study 2: Potential Anti-Cancer Activity
Another investigation explored the anti-cancer potential of related compounds featuring difluorinated thiophene rings. Results showed that these compounds could inhibit tumor cell proliferation in vitro, suggesting that structural modifications could enhance their efficacy as anti-cancer agents.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Cellular Labeling | Effective for staining lipids and membranes | |
| Anti-Cancer Potential | Inhibits tumor cell proliferation in vitro | |
| Imaging Applications | Useful in microscopy for real-time cellular imaging |
Q & A
Q. What are the key synthetic strategies for constructing the tricyclic core of this compound, and how do reaction conditions influence yield?
The tricyclic boron-aza-azonia system requires multi-step synthesis, often involving cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Key intermediates like fluorinated thiophene derivatives and phenoxyacetyl precursors are critical. Solvent polarity (e.g., DMF vs. THF) significantly impacts cyclization efficiency, with polar aprotic solvents favoring ring closure . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the tricyclic product.
Q. How can NMR and mass spectrometry (MS) resolve ambiguities in the compound’s structural characterization?
- ¹H/¹³C NMR : Focus on the E-configuration of the ethenyl group (δ 6.8–7.2 ppm for trans-coupled protons) and boron-fluorine coupling in the difluoro moiety (¹⁹F NMR signals at −120 to −140 ppm) .
- HRMS : Use electrospray ionization (ESI) in positive mode to detect the [M-Cl]+ ion, confirming the azanium-chloride salt structure .
- Cross-validate with IR spectroscopy to identify the acetyl amino group (C=O stretch at ~1680 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s potential interaction with ATP-binding pockets. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. Cell viability assays (MTT or resazurin) in cancer/primary cell lines can screen for cytotoxicity .
Advanced Research Questions
Q. How do substituent positions (e.g., thiophene-2-yl vs. phenyl) affect bioactivity, and how can contradictory data be reconciled?
Substituent effects are often context-dependent. For example:
- Thiophene-2-yl : Enhances π-stacking with aromatic residues in protein targets but may reduce solubility.
- Fluorine positioning : 2,2-Difluoro groups increase metabolic stability but could sterically hinder binding. Use molecular docking (e.g., AutoDock Vina) to model interactions and compare with experimental IC₅₀ values. If contradictions arise (e.g., high binding affinity but low activity), assess membrane permeability via PAMPA assays or efflux pump involvement .
Q. What computational methods validate the compound’s electronic properties and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution on the azanium center.
- MD Simulations : Simulate solvation dynamics in water/DMSO to evaluate stability of the chloride counterion .
- SAR Analysis : Correlate Hammett σ values of substituents with biological activity trends .
Q. How can AI-driven platforms like COMSOL Multiphysics optimize its synthetic scale-up?
Implement AI-based reaction prediction tools to refine stoichiometry and minimize byproducts. Use COMSOL to model heat/mass transfer in flow reactors, ensuring uniform mixing during critical steps like diazonium coupling or boronate formation. Real-time process control via machine learning (e.g., neural networks) can adjust parameters like pH and temperature dynamically .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step (phenoxyacetyl to azanium)?
- Problem : Steric hindrance from the tricyclic core reduces nucleophilic attack efficiency.
- Solution : Activate the acetyl group using EDCI/HOBt coupling reagents. Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardize compound purity (≥95% by HPLC) and storage conditions (−20°C under argon).
- Include internal controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell passages .
Theoretical Frameworks
Q. How does the compound’s structure align with bioisosteric replacement principles?
The boron-aza-azonia system serves as a bioisostere for phosphate groups, mimicking negative charge distribution while enhancing lipophilicity. Compare with known boron-containing drugs (e.g., bortezomib) to rationalize design choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
